

Dm-CHOC-pen: A Technical Guide to Lipophilicity and Central Nervous System Penetration

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Compound of Interest

Compound Name: **Dm-CHOC-pen**

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Introduction

Dm-CHOC-pen (4-demethyl-4-cholesteryloxycarbonylpenclomedine) is a novel polychlorinated pyridine cholestryl carbonate derivative with significant potential in the treatment of primary and metastatic cancers involving the central nervous system (CNS).^{[1][2][3][4]} Its efficacy in this challenging therapeutic area is largely attributed to its unique physicochemical properties that facilitate its transport across the blood-brain barrier (BBB), a highly selective barrier that protects the brain from systemic circulation. This technical guide provides an in-depth analysis of the lipophilicity and CNS penetration of **Dm-CHOC-pen**, presenting available quantitative data, detailed experimental protocols, and a visualization of its proposed mechanism of action.

Dm-CHOC-pen is characterized as a lipophilic and electrically neutral molecule, properties that are fundamental for passive diffusion across the BBB.^[1] Furthermore, it is not a substrate for the P-glycoprotein (P-gp) efflux pump, which actively removes many xenobiotics from the brain, thus allowing for its accumulation in CNS tumor tissue.^[2]

Quantitative Data

The following tables summarize the available quantitative data regarding the physicochemical properties, lipophilicity, and CNS penetration of **Dm-CHOC-pen**.

Table 1: Physicochemical Properties of Dm-CHOC-pen

Property	Value	Source
Molecular Formula	C35H48Cl5NO4	PubChem
Molecular Weight	724.0 g/mol	PubChem

Table 2: Lipophilicity of Dm-CHOC-pen

Parameter	Value	Method	Source
logP / logD	Not Reported	-	-

Note: While **Dm-CHOC-pen** is consistently described as lipophilic, a specific experimentally determined logP or logD value has not been identified in the reviewed literature. A general methodology for its determination is provided in the Experimental Protocols section.

Table 3: CNS Penetration and Pharmacokinetics of Dm-CHOC-pen

Parameter	Species	Value	Source
Brain Tissue Concentration	Rat	100 ng/g of whole brain	Preclinical Study
CNS Tumor Tissue Concentration	Human	75-210 ng/g	[5]
Pharmacokinetic Parameters (in Dogs)			
Area Under the Curve (AUC)	Dog	~11 mg · h/L	[1]
Half-life (alpha phase, $T_{1/2\alpha}$)	Dog	~28 hours	[1]
Half-life (beta phase, $T_{1/2\beta}$)	Dog	Not Reported	-
Clearance (CL)	Dog	Not Reported	-
Pharmacokinetic Parameters (in Humans)			
Peak Plasma Concentration (C _{max})	Human	3 hours (for Dm-CHOC-pen)	[5]
24 hours (for DM-PEN metabolite)	[5]		
Association with Red Blood Cells	Human	Up to 50%	[5]

Experimental Protocols

This section details the methodologies for key experiments related to the lipophilicity and CNS penetration of **Dm-CHOC-pen**.

Determination of Dm-CHOC-pen Concentration in Brain Tissue (Rat Model)

This protocol is based on a preclinical study that measured the distribution of **Dm-CHOC-pen** into the brain of Fisher rats.

1. Animal Model and Drug Administration:

- Adult male Fisher rats (weighing 325-350 g) are used.
- **Dm-CHOC-pen** is administered via intraperitoneal (IP) injection at a dose of 50 mg/kg. The drug is formulated in a vehicle such as Klucel/Tween80/saline to ensure solubility.

2. Brain Tissue Collection and Homogenization:

- At a predetermined time point post-injection (e.g., 24 hours), the rats are euthanized.
- The brains are immediately removed intact (average weight ~1.9 g) and placed in cold saline.
- Each brain is then homogenized in cold saline to prepare a uniform tissue suspension.

3. Extraction of Dm-CHOC-pen:

- The cold brain homogenate is extracted with a non-polar organic solvent, such as dichloromethane, to isolate the lipophilic **Dm-CHOC-pen**.
- The mixture is thoroughly agitated and then centrifuged to separate the organic and aqueous layers.
- The organic layer, containing **Dm-CHOC-pen**, is carefully collected.

4. Sample Preparation and Analysis:

- The collected organic extract is evaporated to dryness under a stream of nitrogen.
- The resulting residue is redissolved in a small volume of a suitable solvent like tetrahydrofuran (THF).

- The redissolved sample is then analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the concentration of **Dm-CHOC-pen**.
 - Mobile Phase: A typical mobile phase for analysis is a mixture of THF and water (e.g., 75% THF/water).
 - Detection: The concentration is determined by comparing the peak area of **Dm-CHOC-pen** in the sample to a standard curve of known concentrations.

General Protocol for logP Determination by HPLC

While a specific logP value for **Dm-CHOC-pen** is not available, the following is a general experimental protocol for its determination using the HPLC method, which is a common and reliable technique.^{[6][7]}

1. Preparation of Phases:

- Aqueous Phase: A buffered aqueous solution (e.g., phosphate buffer) is prepared at a physiologically relevant pH (e.g., 7.4). This phase is then saturated with n-octanol.
- Organic Phase: n-octanol is saturated with the buffered aqueous solution.

2. Partitioning Experiment:

- A known concentration of **Dm-CHOC-pen** is dissolved in a mixture of the prepared n-octanol and aqueous phases (e.g., 50:50 v/y).
- The mixture is shaken vigorously for a set period to allow for the partitioning of **Dm-CHOC-pen** between the two phases to reach equilibrium.
- The mixture is then allowed to stand undisturbed until the two phases are completely separated.

3. Sample Analysis:

- Aliquots are carefully taken from both the n-octanol and the aqueous layers.

- The concentration of **Dm-CHOC-pen** in each aliquot is determined using a validated HPLC method.

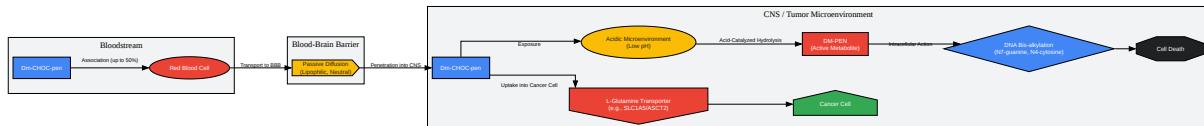
4. Calculation of logP:

- The partition coefficient (P) is calculated as the ratio of the concentration of **Dm-CHOC-pen** in the n-octanol phase to its concentration in the aqueous phase.
- The logP is then calculated as the base-10 logarithm of the partition coefficient.

Signaling Pathways and Mechanisms of Action

The CNS penetration and subsequent anti-cancer activity of **Dm-CHOC-pen** are described by a putative four-tier mechanism.

Proposed Mechanism of Dm-CHOC-pen CNS Penetration and Activation



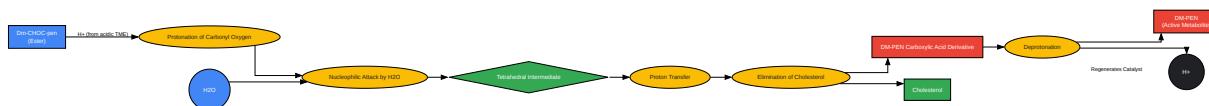
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Caption: Proposed mechanism of **Dm-CHOC-pen** CNS penetration and activation.

The proposed mechanism involves the following steps:

- Association with Red Blood Cells: In the bloodstream, **Dm-CHOC-pen** associates with red blood cells, which may facilitate its transport to the BBB.[5]
- Blood-Brain Barrier Penetration: Due to its lipophilic and electrically neutral nature, **Dm-CHOC-pen** is believed to cross the BBB via passive diffusion.[1]
- Uptake into Cancer Cells: Once in the CNS, **Dm-CHOC-pen** is selectively taken up by cancer cells. This uptake is thought to be mediated by an L-glutamine transport system, such as SLC1A5 (ASCT2), which is often overexpressed in cancer cells to meet their high metabolic demands.[1][4][8][9][10] The cytotoxicity of **Dm-CHOC-pen** in non-small cell lung cancer cell lines has been shown to be dependent on the presence of L-glutamine, supporting the role of a glutamine transporter in its uptake.[8]
- Activation in the Acidic Tumor Microenvironment: The tumor microenvironment is often acidic due to altered cancer cell metabolism.[11][12][13] This acidic environment is proposed to catalyze the hydrolysis of the cholestryl carbonate ester of **Dm-CHOC-pen**, releasing its active metabolite, 4-demethylpenclomedine (DM-PEN).[1]
- DNA Alkylation and Apoptosis: The active DM-PEN then acts as a bis-alkylating agent, forming covalent bonds with DNA at the N7 position of guanine and the N4 position of cytosine.[1][14] This DNA damage disrupts replication and transcription, ultimately leading to cancer cell apoptosis.

Acid-Catalyzed Hydrolysis of Dm-CHOC-pen



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Caption: General mechanism for the acid-catalyzed hydrolysis of **Dm-CHOC-pen**.

The activation of **Dm-CHOC-pen** to DM-PEN is a hydrolysis reaction catalyzed by the acidic conditions of the tumor microenvironment. The general mechanism for acid-catalyzed ester hydrolysis involves the following key steps:[15][16][17][18]

- Protonation: The carbonyl oxygen of the ester group in **Dm-CHOC-pen** is protonated by a hydronium ion (H_3O^+), which is present in the acidic environment. This protonation makes the carbonyl carbon more electrophilic.
- Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
- Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, making it a better leaving group (cholesterol).
- Elimination: The tetrahedral intermediate collapses, and the cholesterol molecule is eliminated as the leaving group.
- Deprotonation: The protonated carbonyl group of the resulting DM-PEN derivative is deprotonated by a water molecule, regenerating the hydronium ion catalyst and forming the active DM-PEN.

Conclusion

Dm-CHOC-pen is a promising therapeutic agent for CNS malignancies, largely due to its inherent lipophilicity and ability to penetrate the blood-brain barrier. While a specific logP value remains to be reported, the available preclinical and clinical data strongly support its effective distribution into the CNS and selective accumulation in tumor tissue. The proposed four-tier mechanism of action, involving transport, selective uptake via L-glutamine transporters, and activation in the acidic tumor microenvironment, provides a solid framework for understanding its targeted cytotoxicity. Further research to definitively identify the specific glutamine transporters involved and to precisely quantify its lipophilicity will be valuable in optimizing its clinical application and in the design of future CNS-penetrant chemotherapeutics.

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- To cite this document: BenchChem. [Dm-CHOC-pen: A Technical Guide to Lipophilicity and Central Nervous System Penetration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670824#dm-choc-pen-lipophilicity-and-cns-penetration]

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